N-((1-(吡啶-3-基)-1H-1,2,3-三唑-4-基)甲基)喹喔啉-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

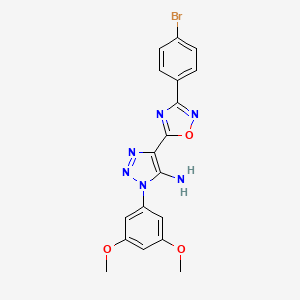

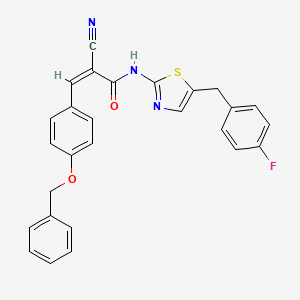

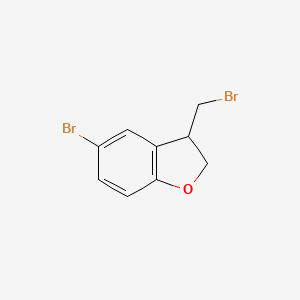

The compound "N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide" is a heterocyclic molecule that likely exhibits biological activity due to the presence of multiple pharmacophoric elements such as the pyridine, triazole, and quinoxaline moieties. These structural features are common in various compounds that have been synthesized and evaluated for different biological activities, including kinase inhibition, diuretic effects, and inotropic activity .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of carboxamide linkages and the construction of heterocyclic systems. For instance, the synthesis of 3-quinoline carboxamides as ATM kinase inhibitors involves the amidation of quinoline derivatives with various amines . Similarly, the synthesis of N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamides is achieved by amidation of the corresponding ethyl ester with arylalkylamines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds, such as the 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides, is characterized by the presence of a triazole ring fused to a quinoline moiety, which is similar to the triazole and quinoxaline components of the target compound . The planarity of the quinoline unit and the dihedral angles formed with adjacent rings, as observed in the structure of "1-{5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}ethanone," could be indicative of the conformational preferences of the target compound .

Chemical Reactions Analysis

The chemical reactivity of the compound is likely to be influenced by the functional groups present. For example, the carboxamide linkage could be involved in hydrogen bonding interactions, as seen in the crystal structure of related compounds . The presence of a triazole ring could also imply potential reactivity towards nucleophiles or electrophiles, depending on the substitution pattern and the electronic nature of the ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The planarity of the quinoline and triazole units could affect the compound's ability to stack in the solid state, influencing its crystal packing and, consequently, its melting point and solubility . The presence of nitrogen atoms in the pyridine, triazole, and quinoxaline rings could confer the ability to form coordinate bonds with metal ions, which might be exploited in the development of metal complexes for therapeutic or diagnostic purposes .

科学研究应用

化学相互作用和结合特性

阴离子识别和传感: 对吡啶二甲酰胺双阳离子衍生物的研究(其与 N-((1-(吡啶-3-基)-1H-1,2,3-三唑-4-基)甲基)喹喔啉-6-甲酰胺共享结构基序)表明,由于其预先组织的结构和静电荷效应,它们具有结合阴离子和中性客体的能力。此类化合物已被用于开发水溶液中阴离子的荧光传感器,展示了它们在环境监测和诊断应用中的潜力 (Dorazco‐González 等人,2010).

金属离子配位: 已合成出含有吡啶和喹啉基序的化合物(类似于目标化合物),以与 Mn(II) 和 Fe(II) 等金属离子形成配位键。这些配合物对于将治疗剂(如一氧化氮)靶向递送至生物位点很有意义,表明了其在药物递送系统中的医学应用潜力 (Yang 等人,2017).

催化和材料科学中的潜在应用

催化: 对锰催化的 N-杂芳环与伯醇的 C-烷基化研究揭示了此化学家族中的化合物在有机合成中的效用,为形成 C-C 键提供了环保的方法。这项研究突出了 N-杂芳环结构在开发更具可持续性的新催化过程中的作用 (Jana 等人,2021).

光催化和磁性: 在八钼酸盐配合物的合成中引入喹啉-咪唑-单酰胺配体证明了这些配体对所得材料的电化学、光催化和磁性性能的影响。此类研究表明,这些化合物可在开发具有特定光催化或磁性功能的材料中得到应用,这在环境修复和电子设备中可能很有用 (Li 等人,2020).

作用机制

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that the molecular interactions of similar derivatised conjugates in docking studies reveal their suitability for further development .

Biochemical Pathways

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may interfere with the biochemical pathways of this bacterium.

属性

IUPAC Name |

N-[(1-pyridin-3-yltriazol-4-yl)methyl]quinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N7O/c25-17(12-3-4-15-16(8-12)20-7-6-19-15)21-9-13-11-24(23-22-13)14-2-1-5-18-10-14/h1-8,10-11H,9H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFHMEPOBABMBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 6-[(4-methyl-1,3-thiazol-5-yl)methylamino]-1,4-oxazepane-4-carboxylate](/img/structure/B2517347.png)

![2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2517353.png)

![(1R,4S)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2517357.png)

![3-(2-methoxyethyl)-2-{[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]thio}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517361.png)

![N-((tetrahydrofuran-2-yl)methyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2517366.png)